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Compound of Interest

2-(4-Methoxy-phenoxy)-
Compound Name:
propylamine, HCI

CAS No.: 1352305-22-6

Cat. No.: B2902091

Get Quote

Executive Summary & Structural Logic

2-(4-Methoxyphenoxy)propylamine (C10H1sNOz2) is a structural analog of Class IB anti-
arrhythmic agents (e.g., Mexiletine). Unlike its isomer Mexiletine (1-phenoxy-2-propanamine),
this compound features a primary amine at the terminal position of a branched alkyl chain (Ar-
O-CH(CHs)CH2NHz2).

This structural nuance critically alters its fragmentation pattern compared to standard libraries.
[1] While Mexiletine yields a dominant ethyl-amine fragment (m/z 58), 2-(4-
Methoxyphenoxy)propylamine shifts fragmentation toward the methylene-imine ion (m/z 30)
and phenolic species. This guide provides the mechanistic basis for these transitions, ensuring
accurate identification in drug metabolism (DMPK) and impurity profiling.

Chemical Identity
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Property Value

2-(4-Methoxyphenoxy)propylamine
Compound Name

Hydrochloride
Free Base Formula C10H15NO2
Monoisotopic Mass 181.1103 Da (Free Base)
Precursor lon [M+H]* m/z 182.12

) 4-Methoxyphenol ether linked to 1-amino-2-
Key Moiety oropane

Mechanistic Fragmentation Analysis (The "Why")

In Electrospray lonization (ESI+), the molecule is protonated primarily at the aliphatic amine
nitrogen (

). Under Collision-Induced Dissociation (CID), three competing pathways dictate the spectrum.

Pathway A: Inductive Cleavage (Formation of Diagnostic
Amine)

Unlike secondary alkyl amines that stabilize charge via hyperconjugation (giving m/z 58), this
primary terminal amine undergoes

-cleavage to generate the unstable methylene-ammonium ion.

o Mechanism: Charge retention on the nitrogen
Homolytic/Heterolytic cleavage of the
bond.

e Observed lon:m/z 30.03 (

).[1]

e Note: This ion is often filtered out by low-mass cutoffs in trap instruments; use Q-TOF or
Triple Quad with wide scan ranges to observe.
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Pathway B: Proton Transfer & Ether Hydrolysis
(Phenolic Signature)

The ether oxygen acts as a secondary protonation site.[1] Upon activation, a proton transfer
from the ammonium group or the alkyl chain to the ether oxygen facilitates neutral loss of the
alkyl-amine chain.

e Mechanism: Proton migration to ether O

C-O bond cleavage.[1]

e Observed lon:m/z 125.06 (Protonated 4-Methoxyphenol,
).[1]
o Secondary Fragment: Further loss of methyl radical (

) from the methoxy group yields m/z 110 (radical cation) or m/z 109.[1]

Pathway C: Neutral Loss of Ammonia

Characteristic of primary amines, the loss of

(17 Da) occurs via an intramolecular substitution or elimination mechanism.

¢ Mechanism: Nucleophilic attack by the ether oxygen on the

-carbon or simple elimination.[1]

e Observed lon:m/z 165.09 (
)[1]

Visualization: Fragmentation Pathways

The following diagram maps the precursor ion to its critical transitions.[1]
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Caption: ESI-MS/MS fragmentation tree for 2-(4-Methoxyphenoxy)propylamine showing the
three primary divergence points: alpha-cleavage (m/z 30), ether hydrolysis (m/z 125), and
ammonia loss (m/z 165).

Experimental Protocol
Part A: Sample Preparation (Self-Validating)

Objective: Create a stable ionization environment that prevents in-source fragmentation while
ensuring sufficient signal.

¢ Stock Solution (1 mg/mL):
o Weigh 1.0 mg of 2-(4-Methoxyphenoxy)propylamine HCI.[1]

o Dissolve in 1.0 mL Methanol (LC-MS Grade).
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o Validation: Sonicate for 2 mins. Solution must be clear/colorless. If cloudy, add 10% Water.

[1]

e Working Standard (1 pg/mL):
o Dilute Stock 1:1000 into 50:50 Methanol:Water + 0.1% Formic Acid.

o Why Formic Acid? The HCI salt will dissociate; Formic acid ensures the amine remains
protonated (

) for maximal ESI+ efficiency.
o System Suitability Blank:
o Prepare a blank of 50:50 MeOH:H20 + 0.1% FA.[1]

o Criteria: No peaks > 1% of analyte intensity at m/z 182 or 125.[1]

Part B: Instrument Parameters (LC-MS/MS)

Platform: Q-TOF or Triple Quadrupole (e.g., Agilent 6400 / Sciex Triple Quad).[1]
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Parameter

Setting

Rationale

lonization Mode

ESI Positive (+)

Basic amine functionality.[1][2]

Standard for small molecules;

Capillary Voltage 3500V )
prevents arcing.[1]
High enough to decluster, low
enough to stop in-source
Fragmentor/DP 100-135V

fragmentation of the ether
bond.[1]

Collision Energy (CE)

Ramp: 10, 20, 40 eV

10 eV: Preserves m/z 182
parent.20 eV: Optimizes m/z
165 & 125.40 eV: Generates
m/z 30 & 110.[1]

Mass Range

m/z 25 - 250

Critical: Must scan low enough

to catch m/z 30.

Part C: Data Acquisition Workflow

1. Direct Infusion

(5 pL/min)

2. Q1 Scan 3. Product lon Scan 4. Optimization
(Verify m/z 182.1) (CE Ramp 5-50 eV) (Select Quant/Qual lons)

Click to download full resolution via product page

Caption: Step-by-step method development workflow for optimizing transition monitoring.

Results Interpretation & Troubleshooting
Expected Mass Spectrum (Relative Intensity)
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Relative
m/z (Da) Identity Abundance Interpretation
(approx.)[1]
Parent lon.[1] Stable
182.1 100% (Low CE)
at low energy.[1]
First generation
165.1 40-60% fragment.[1] Confirms
primary amine.[1]
Base Peak at >20 eV.
125.1 80-100% (Med CE) 4-Methoxyphenol
cation.[1]
Diagnostic for primary
30.0 20-50% (High CE) amine on terminal

carbon.[1]

Troubleshooting Guide

e Problem: High background at m/z 182.
o Cause: Contamination from plasticizers or solvent impurities.[1]
o Fix: Use glass vials; check solvent grade.[1]
e Problem: Missing m/z 30 fragment.
o Cause: Low mass cutoff on ion trap or quadrupole transmission efficiency.[1]
o Fix: Lower the "Low Mass Resolution” or "Start Mass" parameter.[1]
e Problem: Signal instability.
o Cause: HCI salt causing suppression or corrosion.[1]

o Fix: Switch to Volatile Buffer (Ammonium Formate) if running LC.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Note: Mass Spectrometry Fragmentation of
2-(4-Methoxy-phenoxy)-propylamine, HCI[1]]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b2902091/docs#application-note-mass-
spectrometry-fragmentation-of-2-4-methoxy-phenoxy-propylamine-hcl-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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